(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is an organic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol. It is classified as a carbamate, which is a type of chemical compound derived from carbamic acid. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis. Its CAS number is 104227-71-6, and it is also known by several synonyms, including (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate .
The synthesis of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate can be achieved through various organic reactions, typically involving the condensation of tert-butyl carbamate with a suitable precursor that contains the tetrahydrofuran moiety. One common method involves using a protected form of the corresponding amino acid or an amine derivative, followed by cyclization reactions that introduce the oxo group at the 5-position of the tetrahydrofuran ring.
The synthesis may require specific conditions such as controlled temperature and pH, as well as catalysts like acids or bases to facilitate the reaction. Techniques such as high-performance liquid chromatography may be employed to purify the final product and confirm its structure through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
The molecular structure of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate features a tetrahydrofuran ring with a carbonyl group at the 5-position and a tert-butyl carbamate substituent at the 3-position. The stereochemistry at the 3-position is crucial for its biological activity.
Key structural data include:
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate can participate in various chemical reactions typical of carbamates, including hydrolysis to yield the corresponding amine and carbon dioxide. It may also undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalytic agents. For instance, in basic conditions, the carbamate can be deprotonated, enhancing its nucleophilicity and facilitating further reactions .
The mechanism of action for (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate in biological systems typically involves its interaction with specific enzymes or receptors. As a carbamate derivative, it may act as an inhibitor or modulator in biochemical pathways, potentially affecting neurotransmitter levels or enzyme activities.
Studies have shown that compounds with similar structures can exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors within metabolic pathways .
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is typically a white to off-white solid at room temperature. Its solubility characteristics are significant for its application in biological systems and may vary depending on pH and solvent composition.
Key chemical properties include:
The compound exhibits high gastrointestinal absorption potential, which is advantageous for pharmaceutical applications .
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate has potential applications in scientific research, particularly in medicinal chemistry for developing new therapeutic agents. Its structure suggests it could serve as a lead compound for synthesizing more complex molecules with enhanced biological activity. Additionally, it may find use in studies related to enzyme inhibition and drug design due to its structural properties that allow for interactions with biological targets .
The compound features a γ-butyrolactone ring (tetrahydrofuran-5-one) with a Boc-protected amine at the stereogenic C3 position. Its systematic IUPAC name is tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate, though it is commonly referenced as (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE in chemical literature [6]. The molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol [4] [5]. Key stereochemical descriptor [C@H] in the SMILES notation (O=C(OC(C)(C)C)NC@HCOC1=O) confirms the (R)-configuration [4].
Table 1: Nomenclature and Identifiers of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Nomenclature Type | Identifier |
---|---|
Systematic Name | tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate |
CAS Registry Number | 137105-97-6 |
Common Synonyms | (R)-3-Boc-amino-γ-butyrolactone; Boc-GABA lactone; (R)-tert-butyl 5-oxotetrahydrofuran-3-ylcarbamate |
MDL Number | MFCD09028097 |
Molecular Formula | C₉H₁₅NO₄ |
Molecular Weight | 201.22 g/mol |
Computational analysis reveals a topological polar surface area (TPSA) of 64.63 Ų, indicative of moderate polarity, and a calculated LogP value of 0.83, suggesting balanced lipophilicity [2] [7]. Physical properties include a density of 1.2±0.1 g/cm³ and a predicted boiling point of 363.7±31.0 °C at atmospheric pressure [5]. The compound’s crystalline structure enables verification of absolute configuration via X-ray crystallography, as demonstrated in stereochemical revision studies of related pharmaceuticals [6].
Table 2: Experimental and Predicted Physical Properties
Property | Value | Conditions/Notes |
---|---|---|
Density | 1.2 ± 0.1 g/cm³ | Experimental |
Boiling Point | 363.7 ± 31.0 °C | Predicted at 760 mmHg |
Flash Point | 173.8 ± 24.8 °C | - |
Refractive Index | 1.474 | - |
Storage Conditions | Sealed, dry, 2-8°C | [4] |
Vapor Pressure | 0.0 ± 0.8 mmHg | At 25°C |
The compound emerged as a key intermediate during asymmetric syntheses of neurologically active molecules in the early 2000s. Initial synthetic routes, such as the 2001 preparation by Ueno et al., achieved the (R)-enantiomer in 44% yield via chiral auxiliary approaches for ceramide trafficking inhibitor HPA-12 [5] [6]. Methodological advancements followed rapidly, including a 79% yield synthesis using Zn-catalyzed asymmetric Mannich reactions in aqueous media [5]. This improved efficiency facilitated structural validation studies, where X-ray crystallography definitively confirmed the 1R,3S configuration of HPA-12 synthesized from this chiral building block [6].
Table 3: Evolution of Synthetic Methods for (R)-Enantiomer
Year | Synthetic Method | Yield | Application Target | Reference |
---|---|---|---|---|
2001 | Chiral auxiliary-mediated synthesis | 44% | HPA-12 (ceramide inhibitor) | [5] |
2007 | Improved multi-step synthesis | 79% | Stereochemical validation | [5] |
2013 | Zn-catalyzed asymmetric Mannich reaction | High yield | HPA-12 structural revision | [6] |
Industrial availability began with catalog listings under CAS 137105-97-6, standardized as >95% pure material under storage at 2-8°C [2] [4]. The development timeline illustrates how methodological refinements transformed this chiral synthon from a low-yield specialty chemical into a commercially accessible building block for drug discovery programs [5] [6].
This chiral γ-lactone serves three primary functions in synthetic chemistry:
In organocatalysis, derivatives participate in asymmetric Baeyer-Villiger oxidations mediated by flavinium-cinchona alkaloid dimer catalysts, achieving up to 98:2 enantiomeric ratio in the synthesis of chiral lactones [6]. The compound’s structural features – including rotatable bonds (1), H-bond acceptors (4), and donor capacity (1) – contribute to favorable drug-likeness metrics, with computational prediction of high gastrointestinal absorption (BOILED-Egg model) [7]. These attributes solidify its role as a privileged chiral synthon in pharmaceutical discovery pipelines targeting neurological disorders and cancer pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7